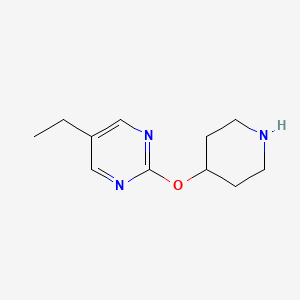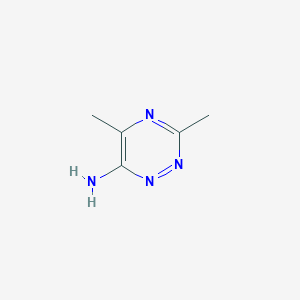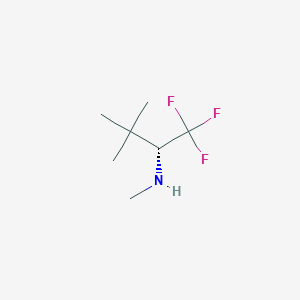
(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in the presence of a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as chromatography, ensures the purity and enantiomeric excess of the final product.
化学反应分析
Types of Reactions
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学研究应用
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: Without the chiral center.
N-Methyl-2,2-dimethyl-propylamine: Lacks the trifluoromethyl group.
Uniqueness
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring specific stereochemistry and enhanced lipophilicity.
属性
分子式 |
C7H14F3N |
|---|---|
分子量 |
169.19 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m1/s1 |
InChI 键 |
MKMGTKSLFCQGBE-RXMQYKEDSA-N |
手性 SMILES |
CC(C)(C)[C@H](C(F)(F)F)NC |
规范 SMILES |
CC(C)(C)C(C(F)(F)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





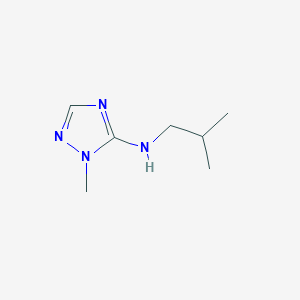
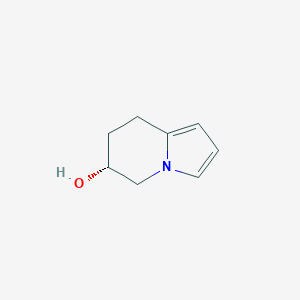
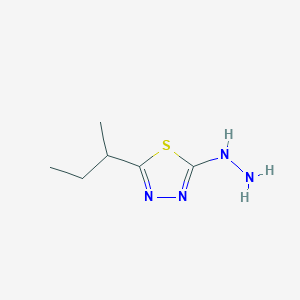

![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
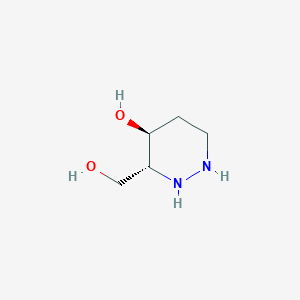
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
